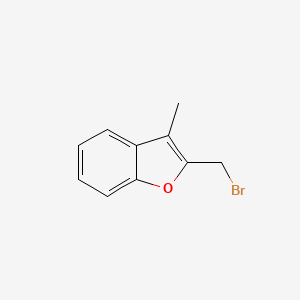
2-(bromomethyl)-3-methylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bromomethyl)-3-methylbenzofuran is an organic compound characterized by a benzofuran ring substituted with a bromomethyl group at the second position and a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-3-methylbenzofuran typically involves the bromination of 3-methyl-1-benzofuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of photochemical reactors can also enhance the efficiency of the bromination process by providing controlled light exposure .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield various substituted benzofurans.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield methyl-substituted benzofurans.
Aplicaciones Científicas De Investigación
2-(bromomethyl)-3-methylbenzofuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory conditions.
Material Science: It is utilized in the preparation of polymers and other materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-3-methylbenzofuran in biological systems involves its interaction with nucleophilic sites in biomolecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to probe protein function and interactions .
Comparación Con Compuestos Similares
2-(Bromomethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a benzofuran ring.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of a benzofuran ring.
Uniqueness: 2-(bromomethyl)-3-methylbenzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct reactivity and properties compared to other bromomethyl-substituted compounds. Its combination of a bromomethyl group and a methyl group on the benzofuran ring makes it particularly versatile in synthetic applications.
Propiedades
Número CAS |
58863-50-6 |
|---|---|
Fórmula molecular |
C10H9BrO |
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3-methyl-1-benzofuran |
InChI |
InChI=1S/C10H9BrO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6H2,1H3 |
Clave InChI |
YABPWQOZFNSTAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC=CC=C12)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone](/img/structure/B8779588.png)






![6-Fluoroimidazo[1,2-a]pyridine-2-carbonyl Chloride](/img/structure/B8779648.png)


